molecular formula C9H17NO2S B7627958 N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine

N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine

Cat. No. B7627958
M. Wt: 203.30 g/mol
InChI Key: VTUQEUPZYFFMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine, also known as CPMDT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiolactam compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been shown to inhibit the activation of certain signaling pathways, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development and progression of various diseases. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been shown to exhibit low toxicity in animal studies, which is a desirable characteristic for any potential therapeutic agent. However, one of the limitations of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine. One potential direction is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine. Another potential direction is the study of the synergistic effects of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine with other drugs or compounds, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine involves the reaction of cyclopropylmethylamine with methyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine.

Scientific Research Applications

N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-10(6-8-2-3-8)9-4-5-13(11,12)7-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUQEUPZYFFMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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